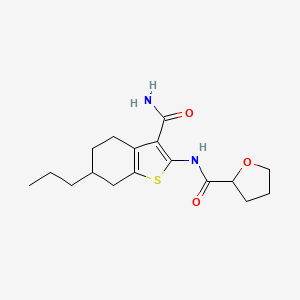![molecular formula C17H26N2O3S B5982300 (3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE](/img/structure/B5982300.png)
(3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE is a complex organic compound that features a phenyl ring substituted with diethoxy groups and a piperazine ring substituted with a hydroxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE typically involves multiple steps. One common route starts with the preparation of 3,4-diethoxyphenylacetonitrile, which is then subjected to a series of reactions including decarboxylation, aldoxime formation, and dehydration . The final step involves the reaction of the intermediate with 4-(2-hydroxyethyl)piperazine under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in organic reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may have applications in treating diseases due to its bioactivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl group may facilitate binding to specific sites, while the phenyl ring can interact with hydrophobic regions . This compound may modulate biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine (DMPEA): An analogue of dopamine with methoxy groups instead of ethoxy groups.
3,4-Dihydroxyphenylethanol: A compound with similar phenyl substitution but different functional groups.
4-(3,4-Diethoxyphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: A structurally related compound with additional functional groups.
Uniqueness
(3,4-DIETHOXYPHENYL)[4-(2-HYDROXYETHYL)PIPERAZINO]METHANETHIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(3,4-diethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-21-15-6-5-14(13-16(15)22-4-2)17(23)19-9-7-18(8-10-19)11-12-20/h5-6,13,20H,3-4,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTWKLUIFRZQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=S)N2CCN(CC2)CCO)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5982218.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B5982226.png)
![{1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B5982231.png)
![(1-{[1-(1-naphthylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)methanol](/img/structure/B5982232.png)
![4-(6-methoxypyridin-3-yl)-3-methyl-1-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5982239.png)
![N-[2-[(2-amino-2-oxoethyl)thio]-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-2-(benzylthio)acetamide](/img/structure/B5982247.png)
![4-(4-methylphenyl)-1-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5982257.png)
![N-cyclohexyl-5-(1-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethyl)-N,4-dimethyl-2-pyrimidinamine](/img/structure/B5982267.png)
![N-(4'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5982272.png)
![2-[4-(2-ethoxybenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5982286.png)
![3-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B5982292.png)

![ethyl 3-(2-methoxyethyl)-1-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidine-3-carboxylate](/img/structure/B5982311.png)
![2-[1-(4-ethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5982325.png)
